(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone

Description

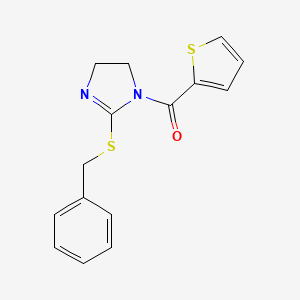

The compound “(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone” features a 4,5-dihydroimidazole core substituted at the 1-position with a thiophene-2-carbonyl group and at the 2-position with a benzylthio moiety. This structure combines aromatic (thiophene, benzyl) and sulfur-containing functional groups, which are common in bioactive molecules targeting enzymes or receptors. For instance, the benzylthio group may be introduced via thiol-alkylation reactions, while the methanone moiety could arise from benzoylation under Lewis acid catalysis .

Properties

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2OS2/c18-14(13-7-4-10-19-13)17-9-8-16-15(17)20-11-12-5-2-1-3-6-12/h1-7,10H,8-9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZGSJKBESZQGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone is a member of the imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features an imidazole ring, a benzylthio group, and a thiophenyl moiety. The presence of these functional groups contributes to its chemical reactivity and biological interactions. The molecular formula is , with a molecular weight of 314.38 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The imidazole ring can coordinate with metal ions in enzymes, influencing their catalytic activity. This interaction may lead to inhibition or modulation of enzymatic processes.

- Protein Binding : The benzylthio group can interact with thiol groups in proteins, potentially altering their function and affecting cellular processes .

Biological Activities

Research indicates that compounds similar to this compound exhibit several biological activities:

Antitumor Activity

Studies have shown that imidazole derivatives can possess significant anticancer properties. For instance:

- Cytotoxicity : Compounds with similar structures demonstrated cytotoxic effects against various cancer cell lines. The IC50 values for some derivatives were reported as low as 0.37 µM, indicating potent activity .

Antimicrobial Activity

Imidazole-based compounds have also been investigated for their antimicrobial properties:

- Inhibition of Pathogens : Certain derivatives showed comparable efficacy to standard antibiotics against bacterial strains, suggesting potential use in treating infections.

Anticonvulsant Activity

Some studies have highlighted the anticonvulsant potential of related compounds:

- Seizure Protection : Specific analogs demonstrated protective effects in animal models of epilepsy, indicating a possible therapeutic role in seizure disorders .

Research Findings and Case Studies

A number of studies have focused on the synthesis and evaluation of the biological activity of this compound and its analogs:

Scientific Research Applications

Research indicates that compounds containing imidazole rings often exhibit significant biological activities, including:

- Anticancer Properties : Similar compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells.

- Antifungal Activity : The imidazole structure is known for its efficacy against fungal infections.

- Antibacterial Effects : Compounds with similar configurations have demonstrated the ability to combat bacterial infections.

Preliminary Studies

Preliminary studies suggest that (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone may exhibit:

| Activity Type | Description |

|---|---|

| Anticancer | Potential to inhibit drug-resistant tumors. |

| Antifungal | Efficacy against various fungal strains. |

| Antibacterial | Activity against specific bacterial pathogens. |

Case Studies

Several studies have explored the applications of imidazole derivatives similar to This compound :

- Anticancer Research : A study demonstrated that imidazole derivatives could effectively target drug-resistant tumors by inducing apoptosis in cancer cells. The mechanism involved binding to specific receptors that regulate cell growth and survival .

- Antifungal Activity : Research indicated that certain imidazole compounds exhibited strong antifungal properties against Candida species, suggesting potential therapeutic applications in treating fungal infections .

- Antibacterial Studies : A comparative analysis showed that compounds with similar structures had significant antibacterial effects against Staphylococcus aureus, highlighting their potential as new antibacterial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Key Observations:

- Substituent Effects on Bioactivity : Compounds with tris(aryl) substitutions (e.g., 4-methoxyphenyl in ) exhibit p53-MDM2 inhibitory activity, suggesting that bulky aromatic groups enhance target binding . The benzylthio group in the target compound may similarly influence lipophilicity and receptor interactions.

- Heterocyclic Diversity : Thiophene (target compound) vs. benzo[b]thiophene () substitutions impact electronic properties; thiophene’s smaller size may improve solubility .

Spectroscopic and Physical Properties

- Melting Points : The target compound’s melting point is unreported, but analogs with rigid aromatic systems (e.g., ) exhibit high m.p. (>250°C), suggesting similar thermal stability .

- NMR Trends : Thiophene protons typically resonate at δ 7.0–7.5 ppm, while imidazole NH signals appear downfield (δ ~11.8 ppm in ). Benzylthio groups would show characteristic aromatic and SCH₂ signals .

- Mass Spectrometry : HRMS data for analogs (e.g., [M+H]⁺ in ) confirm molecular weights with <5 ppm error, a standard for structural validation .

Q & A

Q. What are the common synthetic routes for (2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(thiophen-2-yl)methanone?

The synthesis typically involves multi-step reactions:

- Thioether formation : Reacting benzyl chloride derivatives with sodium hydrosulfide under basic conditions to generate the benzylthio intermediate .

- Imidazole ring construction : Condensation of thiourea with glyoxal or formaldehyde derivatives, followed by cyclization .

- Final coupling : Acylation of the imidazole intermediate with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) . Key intermediates include 4,5-dihydro-1H-imidazole-2-thiol and benzylthio derivatives. Reaction optimization (e.g., solvent polarity, temperature) is critical for yield improvement.

Q. Which functional groups dominate the compound’s reactivity?

The thioether (–S–), imidazole ring, and thiophenyl ketone govern reactivity:

- Thioether : Susceptible to oxidation (e.g., H2O2/mCPBA yields sulfoxide/sulfone derivatives) .

- Imidazole : Participates in hydrogen bonding and acid-base reactions, enabling coordination with metal ions or biological targets .

- Thiophene ketone : Acts as an electrophilic site for nucleophilic substitutions (e.g., Grignard additions) .

Q. How is the compound’s structural identity confirmed?

Methodologies include:

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., imidazole ring planarity) .

- NMR spectroscopy : <sup>1</sup>H NMR confirms benzylthio (–SCH2–) and thiophene proton environments .

- Mass spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]<sup>+</sup> ion) .

Advanced Research Questions

Q. How can oxidation of the thioether group be optimized to sulfone derivatives?

- Reagent selection : m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C minimizes over-oxidation .

- Solvent effects : Polar aprotic solvents (e.g., DCM) enhance reagent solubility and reaction homogeneity.

- Monitoring : TLC or <sup>19</sup>F NMR tracks sulfoxide/sulfone conversion .

- Yield improvement : Stepwise oxidation (sulfoxide → sulfone) with controlled equivalents of oxidizing agent .

Q. What strategies resolve contradictions in reported bioactivity data?

Discrepancies (e.g., variable cytotoxicity) arise from:

- Purity differences : HPLC or GC-MS verifies compound purity (>95%) .

- Assay conditions : Standardize cell lines (e.g., HepG2 vs. MDA-MB-231) and incubation times .

- Structural analogs : Compare with fluorobenzyl or chlorobenzyl derivatives to isolate substituent effects (Table 1) .

Table 1 : Bioactivity of Structural Analogs

| Compound Substituent | Notable Activity | Reference |

|---|---|---|

| 4-Fluorobenzylthio | Anticancer (IC50 12 µM) | |

| 3-Fluorophenyl methanone | Antimicrobial (MIC 8 µg/mL) | |

| Thiophen-2-yl methanone | Enzyme inhibition (Ki 5 nM) |

Q. How can computational modeling predict biological interactions?

- Molecular docking : Simulates binding to enzyme active sites (e.g., cytochrome P450) using AutoDock Vina .

- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with bioactivity .

- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Q. What synthetic modifications enhance metabolic stability?

- Fluorine substitution : 4-Fluorobenzylthio derivatives reduce CYP450-mediated degradation .

- Sulfone derivatives : Improve hydrophilicity and plasma half-life compared to thioethers .

- Imidazole N-alkylation : Blocks metabolic oxidation at the imidazole ring .

Methodological Notes

- Data Sources : Prioritize crystallographic data (PubChem, Acta Cryst.) and peer-reviewed pharmacological studies. Exclude commercial platforms like BenchChem .

- Contradiction Analysis : Cross-validate bioactivity using orthogonal assays (e.g., enzymatic vs. cell-based) .

- Stereochemical Confirmation : Use single-crystal XRD to resolve racemic mixtures in dihydroimidazole derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.